Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Description
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (molecular formula: C₁₀H₉ClN₂O₃S, molecular weight: 272.71 g/mol) is a thiophene-based derivative featuring a chloroacetylated amine at position 5, a cyano group at position 4, and a methyl ester at position 2. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the reactivity of the chloroacetyl group and the electron-withdrawing cyano substituent . Below, we provide a systematic comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and functional implications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-5-6(4-12)9(13-7(14)3-11)17-8(5)10(15)16-2/h3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCGWYPQIJAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148864 | |
| Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-58-1 | |
| Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Functional Groups: The chloroacetyl, cyano, and ester groups are introduced through a series of substitution and esterification reactions. For example, the chloroacetyl group can be introduced by reacting the thiophene derivative with chloroacetyl chloride in the presence of a base.
Final Product Formation: The final compound is obtained by reacting the intermediate with methyl cyanoacetate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted thiophene derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Variants: Methyl vs. Ethyl
The ethyl ester analog, Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (C₁₁H₁₁ClN₂O₃S, MW: 286.74 g/mol), differs only in the ester group (ethyl vs. methyl). Key distinctions include:
- Lipophilicity : The ethyl ester exhibits higher lipophilicity (logP ~1.2 vs. ~0.8 for methyl), enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Yield : Methyl esters are typically synthesized in higher yields (~85%) compared to ethyl analogs (~78%) under similar Gewald reaction conditions .
- Commercial Use: The ethyl variant is commercially available (Santa Cruz Biotechnology, sc-327480), suggesting broader applicability in biological assays .
Table 1: Ester Group Comparison
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight | 272.71 g/mol | 286.74 g/mol |
| logP (Predicted) | 0.8 | 1.2 |
| Aqueous Solubility | 12 mg/mL | 8 mg/mL |
| Synthetic Yield | 85% | 78% |
Acyl Group Modifications: Chloroacetyl vs. Trifluoroacetyl
Replacing the chloroacetyl group with trifluoroacetyl (e.g., Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate, C₁₁H₉F₃N₂O₃S, MW: 306.26 g/mol) introduces significant electronic changes:
- Electron-Withdrawing Effect : The trifluoroacetyl group is more electronegative, reducing the amine's nucleophilicity and increasing metabolic stability.
- Reactivity : Chloroacetyl reacts rapidly with thiols (e.g., BSH in boron neutron capture therapy), while trifluoroacetyl derivatives resist hydrolysis, making them suitable for prolonged biological activity .
Positional Isomerism and Substituent Effects
- Cyano vs. Aminocarbonyl: Substituting the cyano group at position 4 with aminocarbonyl (e.g., Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate) enhances hydrogen-bonding capacity, improving solubility but reducing ring electron deficiency .
- Substituent Position: Derivatives with substitutions at position 2 (e.g., Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate) exhibit altered steric hindrance, affecting binding to biological targets like proteasomes .
Table 2: Substituent Impact on Reactivity
| Compound | Key Substituent | logS (mol/L) | Half-Life (Hydrolysis) |
|---|---|---|---|
| Target Compound | 4-Cyano | -2.1 | 2.5 hours |
| Trifluoroacetyl Analog | 5-Trifluoroacetyl | -2.5 | >24 hours |
| Aminocarbonyl Analog | 4-Aminocarbonyl | -1.8 | 3.0 hours |
Biological Activity
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and research findings related to its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 257.7 g/mol. The synthesis involves several steps, including the formation of the thiophene ring and the introduction of functional groups such as chloroacetyl, cyano, and ester groups through substitution reactions .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Thiophene | Cyclization | Dicarbonyl compound, elemental sulfur |
| Introduction of Groups | Substitution/Esterification | Chloroacetyl chloride, methyl cyanoacetate |
| Final Product Formation | Reaction with intermediates | Appropriate base and solvents |
The biological activity of this compound is thought to be mediated through interactions with various biological targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This mechanism may lead to inhibition or activation of specific biochemical pathways relevant to disease processes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogenic bacteria and fungi, showing moderate to potent inhibitory effects. For example:
- Against Bacteria : The compound displayed significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
- Against Fungi : It also demonstrated antifungal activity against species such as Candida, indicating its broad-spectrum antimicrobial capabilities .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies utilizing cell lines such as HaCat and Balb/c 3T3 revealed promising cytotoxic effects, suggesting potential applications in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of thiophene compounds for their antimicrobial properties. This compound showed superior activity compared to other tested compounds, particularly against Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced significant cell death in cancer cell lines, with mechanisms involving apoptosis being further investigated through molecular docking studies that revealed strong interactions with target proteins involved in cell cycle regulation .
Research Findings Summary
The biological activities of this compound underline its potential as a lead compound in drug development. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further investigation in pharmacological studies.
| Activity Type | Target Organisms/Cells | MIC/Effectiveness |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa, E. coli | MIC = 0.21 µM |
| Antifungal | Candida species | Moderate activity |
| Cytotoxicity | HaCat, Balb/c 3T3 cells | Significant cell death observed |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar solvents (e.g., ethanol, 1,4-dioxane) improve solubility and reaction homogeneity .
- Catalytic Systems : Triethylamine or pyridine facilitates deprotonation and accelerates intermediate formation .
- Yield Maximization : Stepwise purification (e.g., recrystallization from ethanol or dioxane) removes unreacted sulfur and byproducts .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Answer:
Key Techniques :
- ¹H/¹³C NMR : Identify substituent environments:
- IR Spectroscopy : Confirm functional groups:
- HPLC/MS : Assess purity and molecular ion ([M+H]⁺ or [M+Na]⁺) .
Q. Diagnostic Data :
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene ring | 6.5–7.5 (¹H) | - |
| Cyano (C≡N) | - | ~2220 |
| Ester (C=O) | ~170 (¹³C) | ~1720 |
| Amide (C=O) | ~168 (¹³C) | ~1680 |
Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data during structural validation?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations. Strategies include:
- Multi-Technique Cross-Validation : Compare X-ray diffraction (XRD) bond lengths/angles with DFT-calculated geometries .
- Variable-Temperature NMR : Detect conformational flexibility by analyzing signal splitting at low temperatures .
- SHELX Refinement : Use constraints (e.g., SIMU, DELU) to model disorder or anisotropic thermal motion in XRD data .
Case Study :
In thiophene derivatives, the chloroacetyl group may exhibit rotational disorder in XRD. Applying SHELXL’s PART instruction refines occupancies and reduces R-factor discrepancies .
Advanced: What challenges arise when determining the crystal structure using SHELX software, and how are they addressed?
Answer:
Challenges :
- Phase Problem : Initial phases for heavy atoms (Cl, S) may require dual-space methods (e.g., SHELXD) .
- Disorder Modeling : Flexible substituents (e.g., methyl groups) require PART commands and isotropic displacement parameters .
- Twinned Data : Use TWIN/BASF instructions in SHELXL for non-merohedral twinning .
Q. Workflow :
Data Collection : High-resolution (<1.0 Å) data minimizes phase ambiguity.
Structure Solution : SHELXD for direct methods or SAD/MAD phasing for heavy atoms .
Refinement : SHELXL with restraints for bond lengths/angles; validate with Rfree.
Advanced: How do electronic and steric effects of substituents (e.g., cyano, chloroacetyl) influence reaction mechanisms in derivative synthesis?
Answer:
- Cyano Group : Strong electron-withdrawing effect activates the thiophene ring for electrophilic substitution at the 5-position, directing subsequent reactions .
- Chloroacetyl : The chloro moiety enhances electrophilicity, facilitating nucleophilic acyl substitutions (e.g., with amines or thiols) .
- Steric Effects : Methyl groups at the 3-position hinder reactivity at adjacent positions, favoring regioselective modifications .
Q. Mechanistic Insights :
- Cyano Stabilization : Stabilizes intermediates via resonance, as seen in Gewald reactions forming 2-aminothiophenes .
- Leaving Group Ability : Chlorine in chloroacetyl acts as a superior leaving group compared to bromo or iodo analogs, reducing side-product formation .
Advanced: What experimental protocols ensure reproducibility in synthesizing and characterizing novel analogs of this compound?
Answer:
Standardized Protocols :
Synthesis :
- Document reaction stoichiometry, solvent purity, and catalyst loading (e.g., 1.2 eq. chloroacetyl chloride, 0.1 eq. Al₂O₃) .
- Control exotherms using ice baths during acylations .
Characterization :
- Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and internal standards (TMS) .
- Provide microanalysis data (C, H, N, S) within ±0.4% of theoretical values .
Q. Reproducibility Checklist :
| Parameter | Specification |
|---|---|
| Reaction Temperature | 25°C ± 2°C |
| Solvent Drying | Over molecular sieves |
| Chromatography | Silica gel (60–120 µm) |
| Crystallization Solvent | Ethanol/water (3:1) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
